molecular formula C10H15NO2S B15326853 3-Cyclohexyl-3-isothiocyanatopropanoic acid

3-Cyclohexyl-3-isothiocyanatopropanoic acid

Katalognummer: B15326853
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: MQHLEKVIEXPLJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclohexyl-3-isothiocyanatopropanoic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a propanoic acid backbone, with an isothiocyanate functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-isothiocyanatopropanoic acid typically involves the reaction of cyclohexylamine with carbon disulfide and chloroform in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexyl-3-isothiocyanatopropanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Cyclohexyl-3-isothiocyanatopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Cyclohexyl-3-isothiocyanatopropanoic acid exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved include:

    Proteins: Covalent modification of cysteine residues.

    Pathways: Disruption of cellular signaling pathways due to protein modification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclohexylpropionic acid: Similar backbone but lacks the isothiocyanate group.

    Cyclohexanebutyric acid: Another cyclohexyl derivative with a different chain length.

    Cinnamic acid: Shares some structural similarities but has different functional groups.

Eigenschaften

Molekularformel

C10H15NO2S

Molekulargewicht

213.30 g/mol

IUPAC-Name

3-cyclohexyl-3-isothiocyanatopropanoic acid

InChI

InChI=1S/C10H15NO2S/c12-10(13)6-9(11-7-14)8-4-2-1-3-5-8/h8-9H,1-6H2,(H,12,13)

InChI-Schlüssel

MQHLEKVIEXPLJV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(CC(=O)O)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.